molecular formula C10H8N2O2 B072537 3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1134-49-2

3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B072537
CAS No.: 1134-49-2
M. Wt: 188.18 g/mol
InChI Key: QBPUOAJBMXXBNU-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a phenyl group at position 3, and a carboxylic acid group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-Phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a phenyl group at position 3 can enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUOAJBMXXBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150398
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5071-61-4, 1134-49-2
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
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Record name Pyrazole-5-carboxylic acid, 3-phenyl-
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Record name Pyrazole-5-carboxylic acid, 3-phenyl-
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Record name 3-Phenyl-1H-pyrazole-5-carboxylic acid
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Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of methyl 3-phenyl-1H-pyrazole-5-carboxylate (6.02 g, 29.8 mmol) in THF and H2O (3:1, 140 mL) was added LiOH (3.42 g, 142.8 mmol) and the mixture was stirred overnight at room temperature. It was poured into 2N HCl solution (150 mL) and extracted with ethyl acetate. After extration, the organic layer was dried over anhydrous sodium sulfate, filtered and concentrated at reduced pressure to afford product (3.2 g, 57.1%): MS (EI) for C10H8N2O2: 189.26 (MH+).
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
57.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-phenyl-1H-pyrazole-3-carboxylic acid?

A1: The molecular formula of 5-phenyl-1H-pyrazole-3-carboxylic acid is C10H8N2O2, and its molecular weight is 188.18 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly use FT-IR, 1H NMR, 13C NMR, and elemental analysis to elucidate the structure of 5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. X-ray crystallography has also been used to confirm molecular structures.

Q3: How is 5-phenyl-1H-pyrazole-3-carboxylic acid typically synthesized?

A3: A common synthetic route involves reacting 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with various hydrazones. Another method uses the esterification of 5-phenyl-1H-pyrazole-3-carboxylic acid with methanol, followed by hydrolysis.

Q4: What are some common reactions of this compound?

A4: 5-Phenyl-1H-pyrazole-3-carboxylic acid can be converted into various derivatives, including esters, amides, and nitriles. It also undergoes cyclocondensation reactions to form pyrazolo[3,4-d]pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives. Researchers have synthesized bis-carboxamide derivatives by reacting the acyl chloride of 5-phenyl-1H-pyrazole-3-carboxylic acid with various diamines.

Q5: What are the potential applications of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives?

A5: Derivatives of this compound have shown promising antifungal activity against Candida albicans and Aspergillus species. They have also been investigated as potential inhibitors of Factor Xia (FXIa) and acrosin, enzymes involved in blood coagulation and fertilization, respectively.

Q6: What is known about the structure-activity relationship (SAR) of these derivatives?

A6: Modifications to the amide group of 5-phenyl-1H-pyrazole-3-carboxylic acid significantly influence its antifungal activity. In the development of FXIa inhibitors, researchers have explored variations in the P1, P1', and P2' moieties of 5-phenyl-1H-pyrazole-3-carboxamide derivatives.

Q7: Can 5-phenyl-1H-pyrazole-3-carboxylic acid form metal complexes?

A7: Yes, this compound acts as a ligand in the formation of metal complexes with various metal ions, including Ni(II), Cu(II), and Zn(II).

Q8: What are the structural features of these metal complexes?

A8: The metal complexes exhibit diverse structural features, ranging from monomeric structures to 1D zig-zag chains, 2D layers, and even 3D frameworks. Hydrogen bonding and aromatic π–π stacking interactions contribute to the supramolecular architectures of these complexes.

Q9: Have any specific applications been explored for these metal complexes?

A9: Researchers have investigated the thermal stabilities and photophysical properties of these metal complexes. Some complexes exhibit potential for applications in areas like luminescent materials or catalysis.

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